molecular formula C19H20N2O4S B11590029 methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11590029
M. Wt: 372.4 g/mol
InChI Key: BJHSNGSIAKOCND-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazine and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: shares structural similarities with other pyrimido[2,1-b][1,3]thiazine derivatives.

    Thiazine Derivatives: Compounds with similar thiazine rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

The uniqueness of methyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 8-methyl-4-oxo-6-(4-prop-2-enoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-4-10-25-14-7-5-13(6-8-14)17-16(18(23)24-3)12(2)20-19-21(17)15(22)9-11-26-19/h4-8,17H,1,9-11H2,2-3H3

InChI Key

BJHSNGSIAKOCND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC=C)C(=O)OC

Origin of Product

United States

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